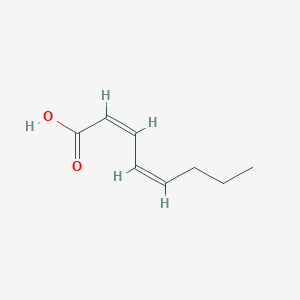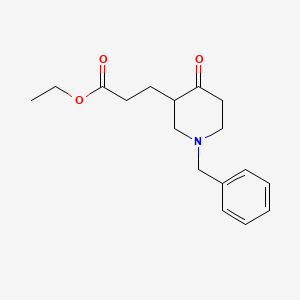
O-(12-aminododecyl) methanesulfonothioate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves several steps. One common synthetic route includes the reaction of 12-aminododecylamine with methanesulfonyl chloride to form the intermediate 12-aminododecyl methanesulfonate. This intermediate is then reacted with thiourea to yield O-(12-aminododecyl) methanesulfonothioate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production.
化学反応の分析
O-(12-aminododecyl) methanesulfonothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
科学的研究の応用
O-(12-aminododecyl) methanesulfonothioate hydrochloride is widely used in scientific research, particularly in the field of proteomics. It reacts specifically and rapidly with thiols to form mixed disulfides, making it a valuable tool for studying protein structure and function . Additionally, it is used in the modification of proteins and peptides, aiding in the identification and characterization of cysteine residues .
In biology and medicine, this compound is used to investigate the role of thiol groups in various biological processes. It is also employed in the development of new therapeutic agents targeting thiol-containing enzymes and proteins .
作用機序
The mechanism of action of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves its reaction with thiol groups in proteins and peptides. The compound forms mixed disulfides with cysteine residues, leading to the modification of the protein’s structure and function . This reaction is highly specific and occurs rapidly, making it an effective tool for studying thiol-containing biomolecules.
類似化合物との比較
O-(12-aminododecyl) methanesulfonothioate hydrochloride is unique in its ability to form mixed disulfides with thiol groups. Similar compounds include:
N-ethylmaleimide: Another thiol-reactive compound used for protein modification.
Iodoacetamide: Commonly used for alkylation of cysteine residues in proteins.
Methanethiosulfonate derivatives: A class of compounds similar to this compound, used for thiol modification.
These compounds share similar applications in proteomics and biochemical research but differ in their reactivity and specificity towards thiol groups.
特性
分子式 |
C13H30ClNO2S2 |
|---|---|
分子量 |
332.0 g/mol |
IUPAC名 |
12-methylsulfonothioyloxydodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |
InChIキー |
ONVWJSDOXNQDTN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=S)OCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)









